8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one - 98232-51-0

8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Catalog Number: EVT-350308
CAS Number: 98232-51-0
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4-(5-Bromo-2-hydroxybenzylidene)-6,8-dimethoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one (7)

  • Compound Description: This compound is a 3,4-dihydro-1-benzoxepin-5(2H)-one derivative synthesized and evaluated as a potential protein-tyrosine kinase (PTK) inhibitor [].

(E)-4-[(E)-3-(5-Bromo-2-hydroxyphenyl)allylidene]-6,8-dimethoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one (8)

  • Compound Description: Similar to compound 7, this is another 3,4-dihydro-1-benzoxepin-5(2H)-one derivative investigated for PTK inhibitory activity [].
  • Relevance: This compound shares the core structure of 3,4-dihydrobenzo[b]oxepin-5(2H)-one with the target compound and has a dimethoxy substitution pattern similar to compound 7. The key difference lies in the presence of a (E)-3-(5-bromo-2-hydroxyphenyl)allylidene group at the 4-position [].

(E)-4-(5-Bromo-2-hydroxybenzylidene)-6-hydroxy-8-methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one (9)

  • Compound Description: This derivative is notable for being a more potent PTK inhibitor (targeting ErbB1 and ErbB2) compared to compounds 7 and 8. Its crystal structure was also determined via X-ray diffraction [].
  • Relevance: Compound 9 shares the core 3,4-dihydrobenzo[b]oxepin-5(2H)-one structure with the target compound. It features a 5-bromo-2-hydroxybenzylidene moiety at the 4-position and has a hydroxy substituent at the 6-position instead of a methoxy group like compound 7 [].

(E)-4-[(E)-3-(5-Bromo-2-hydroxyphenyl)allylidene]-6-hydroxy-8-methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one (10)

  • Compound Description: Along with compound 9, this derivative exhibited enhanced PTK inhibitory effects compared to the 6-methoxy substituted analogues (7 and 8) [].
  • Relevance: This compound shares the core 3,4-dihydrobenzo[b]oxepin-5(2H)-one structure with the target compound and has a hydroxy substituent at the 6-position like compound 9. It differs from compound 9 by the presence of a (E)-3-(5-bromo-2-hydroxyphenyl)allylidene substituent at the 4-position, similar to compound 8 [].

4-Benzoyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one Derivatives

  • Compound Description: This class of compounds, characterized by a benzoyl group at the 4-position of the 3,4-dihydrobenzo[b]oxepin-5(2H)-one scaffold, was synthesized via intramolecular ring-opening cyclization of cyclopropanes and showed selective antifungal activity against Cryptococcus neoformans [].
  • Relevance: These derivatives share the core 3,4-dihydrobenzo[b]oxepin-5(2H)-one structure with the target compound and highlight the potential of modifying this scaffold for developing antifungal agents [].

(E)-3-{4-[8-Fluoro-4-(4-hydroxyphenyl)-2,3-dihydrobenzo[b]oxepin-5-yl]phenyl}acrylic Acid (8)

  • Compound Description: This compound is a potent estrogen receptor antagonist that binds to the ligand binding site (LBS) of the receptor [].
  • Relevance: This derivative features the 2,3-dihydrobenzo[b]oxepin core structure found in 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one. The compound's ability to act as an antagonist highlights the potential for exploring modifications to the 2,3-dihydrobenzo[b]oxepin scaffold for developing novel therapeutics [].

Properties

CAS Number

98232-51-0

Product Name

8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

IUPAC Name

8-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-13-8-4-5-9-10(12)3-2-6-14-11(9)7-8/h4-5,7H,2-3,6H2,1H3

InChI Key

JZQSNXSAQQFZFS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)CCCO2

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CCCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.